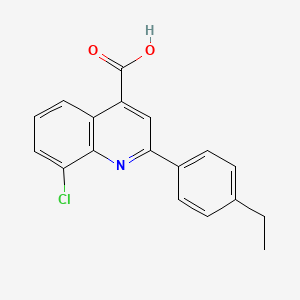

8-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“8-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid” is a specialty product used in proteomics research . It has a molecular formula of C18H14ClNO2 and a molecular weight of 311.77 .

Synthesis Analysis

Quinoline synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring fused with a pyridine moiety, which is characteristic of quinoline compounds .Chemical Reactions Analysis

Various chemical reactions are involved in the synthesis of quinoline compounds. For instance, heteroaromatic tosylates and phosphates are suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . These reactions are performed at low temperature allowing good functional group tolerance with full conversion within minutes .Applications De Recherche Scientifique

Synthesis and Chemical Properties

8-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid is a compound that can be involved in the synthesis of various heterocyclic compounds. Research demonstrates its potential in creating complex quinoline derivatives, exploring its versatile chemical reactions and structural transformations. For instance, its analogs have been utilized in synthesizing fused quinoline heterocycles, highlighting its role in developing novel perianellated tetracyclic heteroaromatics through reactions with primary amines and triethyl orthoformate, leading to compounds with potential applications in chemical and pharmaceutical research (Mekheimer et al., 2005).

Corrosion Inhibition

Quinoline derivatives, including those structurally related to this compound, have been theoretically studied for their efficiency as corrosion inhibitors for metals. Quantum chemical calculations based on the Density Functional Theory (DFT) method have been performed on quinoxalines, showing a relationship between molecular structure and inhibition efficiency, indicating potential applications in protecting metals against corrosion (Zarrouk et al., 2014).

Optical and Electronic Applications

The structural and optical properties of quinoline derivatives have been studied, suggesting their potential applications in creating thin films for electronic and photovoltaic devices. For example, research on 4H-pyrano[3, 2-c]quinoline derivatives thin films investigates their polycrystalline nature, optical properties, and potential use in photovoltaic devices, indicating that quinoline derivatives could play a significant role in developing new materials for electronic applications (Zeyada et al., 2016).

Chelating Properties

Quinoline-2-carboxylic acids, related to this compound, have been grafted onto polymers to test their ability to extract metal ions from aqueous solutions. The structure of the quinoline derivatives significantly affects their metal ion selectivities, showcasing their potential as chelating agents for metal ion removal from industrial wastes or purifying metal-containing solutions (Moberg et al., 1990).

Analytical Reagents

Quinoxaline-2-carboxylic acid and its derivatives have been studied as analytical reagents for the gravimetric determination and precipitation of various metal ions, demonstrating the utility of quinoline derivatives in analytical chemistry for metal ion analysis (Dutt et al., 1968).

Mécanisme D'action

Target of Action

Quinoline derivatives have been known to exhibit antibacterial activity, possibly through the targeting of a metalloprotein critical to bacterial biofilm viability .

Mode of Action

It is suggested that quinoline derivatives may exert their effects through a metal (ii)-dependent mode of action .

Biochemical Pathways

Quinoline derivatives have been associated with the inhibition of certain bacterial processes, potentially affecting the viability of bacterial biofilms .

Result of Action

Quinoline derivatives have been associated with antibacterial activity, suggesting that they may have an effect on bacterial viability .

Orientations Futures

Quinoline compounds have versatile applications in the fields of industrial and synthetic organic chemistry and play a major role in the field of medicinal chemistry . Therefore, the future directions for “8-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid” could involve further exploration of its potential applications in these fields.

Propriétés

IUPAC Name |

8-chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-2-11-6-8-12(9-7-11)16-10-14(18(21)22)13-4-3-5-15(19)17(13)20-16/h3-10H,2H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNCXJXGAMXROS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(azepan-1-ylsulfonyl)-N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B2692160.png)

![trans-2-[(6-Methylpyridin-3-yl)oxy]cyclopentan-1-ol](/img/structure/B2692165.png)

![9-cyclohexyl-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2692167.png)

![N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2692170.png)

![[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2692177.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2692179.png)

![N1-cyclopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2692180.png)